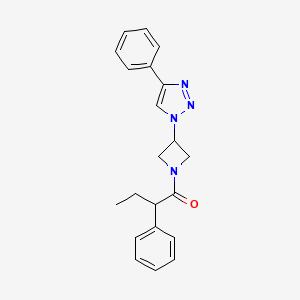
2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one is a complex organic compound that features a triazole ring, an azetidine ring, and a phenyl group
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole moiety have been reported to exhibit potent inhibitory activities against various cancer cell lines .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can inhibit the proliferation of certain cancer cells by inducing apoptosis .
Biochemical Pathways
Compounds with similar structures have been shown to interact with β-tubulin via h-bonding with numerous amino acids , which could potentially disrupt microtubule dynamics and inhibit cell division.
Pharmacokinetics
Similar compounds have shown effective cytotoxic activity against various cancer cell lines with ic50 values in the nanomolar range , suggesting good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the proliferation of certain cancer cells by inducing apoptosis . This is achieved through the interaction of the compound with its targets, leading to changes in cellular processes such as cell division.
Biochemical Analysis
Biochemical Properties
They also have a strong dipole moment and hydrogen bonding ability .
Cellular Effects
Similar triazole compounds have been shown to possess weak to high cytotoxic activities against various tumor cell lines .
Molecular Mechanism
The molecular mechanism of action of 2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one is not well-studied. Other triazole compounds have been shown to interact with various enzymes and proteins. For example, some triazole compounds have been found to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
Temporal Effects in Laboratory Settings
Similar triazole compounds have been shown to have stable and long-lasting effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Similar triazole compounds have been shown to have varying effects at different dosages .
Metabolic Pathways
Similar triazole compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Similar triazole compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar triazole compounds have been shown to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one typically involves multiple steps. One common method starts with the preparation of the triazole ring through a click chemistry reaction between an azide and an alkyne. The azetidine ring can be introduced via a cyclization reaction involving a suitable precursor. The final step often involves coupling the triazole and azetidine intermediates under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the azetidine ring.
2-phenyl-1H-1,2,4-triazole: Another triazole derivative with different substitution patterns.
1-(4-phenyl-1H-1,2,3-triazol-1-yl)butan-1-one: Similar structure but without the azetidine ring.
Uniqueness
2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one is unique due to the combination of the triazole and azetidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
2-phenyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-2-19(16-9-5-3-6-10-16)21(26)24-13-18(14-24)25-15-20(22-23-25)17-11-7-4-8-12-17/h3-12,15,18-19H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQENJVMXMQSKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2962005.png)
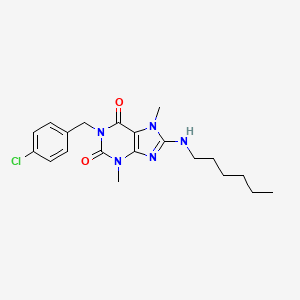
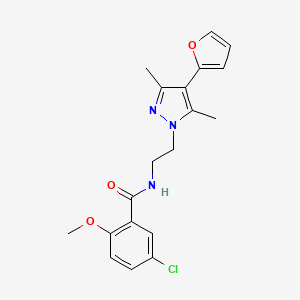
![N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2962008.png)
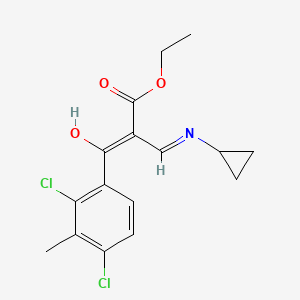
![2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide](/img/structure/B2962014.png)
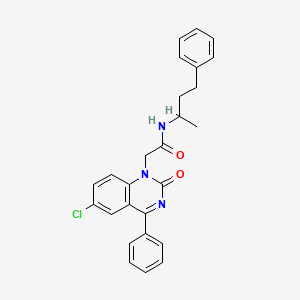
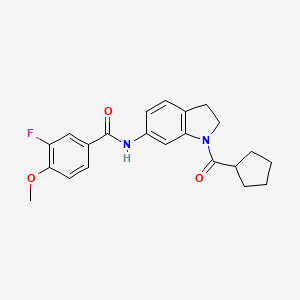
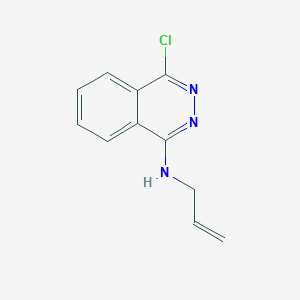
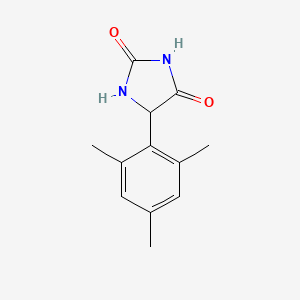
![Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate](/img/structure/B2962021.png)
![3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2962022.png)
![3-[1-(benzenesulfonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-8-methylquinoline](/img/structure/B2962023.png)
